Sodium ethyl sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

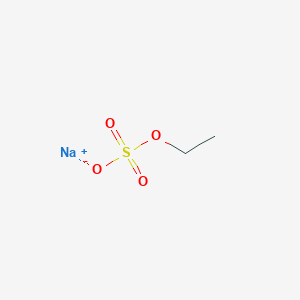

Sodium ethyl sulfate is an organic compound with the molecular formula C2H5NaO4S. It is a sodium salt of ethyl sulfate and is known for its use as a building block in chemical synthesis. The compound is typically found in the form of a white crystalline powder and is soluble in water. It has a molecular weight of 148.11 g/mol .

Mechanism of Action

Target of Action

Sodium ethyl sulfate is primarily used as a building block for chemical synthesis

Mode of Action

The mode of action of this compound is largely dependent on the specific chemical reactions it is involved in. For instance, it can be used in the preparation of sodium ethane sulfonate by heating it in concentrated sodium sulfite aqueous solution . This compound can also be converted to nitroethane .

Biochemical Pathways

Its primary use is in chemical synthesis outside of biological systems .

Pharmacokinetics

These compounds have a time of maximum concentration of around 3-4 hours, and an elimination half-life of around 2-3 hours .

Result of Action

The result of this compound’s action is largely dependent on the specific chemical reactions it is involved in. For instance, it can be used to produce sodium ethane sulfonate or nitroethane .

Action Environment

The action of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the reaction of this compound with sodium sulfite to produce sodium ethane sulfonate requires heat . Additionally, the conversion of this compound to nitroethane may require specific conditions .

Biochemical Analysis

Molecular Mechanism

The mechanism of the formation of Sodium ethyl sulfate is based on the reaction between ethanol and sulfuric acid, which involves protonation of the ethanolic oxygen to form the oxonium ion

Temporal Effects in Laboratory Settings

This compound can be produced in a laboratory setting by reacting ethanol with sulfuric acid under a gentle boil, while keeping the reaction below 140 °C . The reaction itself is highly exothermic

Metabolic Pathways

It is known that this compound can be converted to nitroethane

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium ethyl sulfate can be synthesized through the reaction of ethanol with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction is as follows: [ \text{C2H5OH} + \text{H2SO4} \rightarrow \text{C2H5HSO4} ] [ \text{C2H5HSO4} + \text{NaOH} \rightarrow \text{C2H5NaO4S} + \text{H2O} ]

Industrial Production Methods: In industrial settings, this compound is often produced by reacting ethanol with sulfuric acid under controlled conditions to form ethyl hydrogen sulfate, which is then neutralized with sodium hydroxide to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium ethyl sulfate undergoes various chemical reactions, including:

Substitution Reactions: It can react with metal nitrites to form nitroethane.

Hydrolysis: It can be hydrolyzed to form ethanol and sulfuric acid.

Common Reagents and Conditions:

Metal Nitrites: this compound reacts with sodium nitrite or potassium nitrite to form nitroethane.

Hydrolysis Conditions: The compound can be hydrolyzed under acidic or basic conditions.

Major Products Formed:

Nitroethane: Formed by reacting this compound with metal nitrites.

Ethanol and Sulfuric Acid: Formed through hydrolysis

Scientific Research Applications

Sodium ethyl sulfate has a wide range of applications in scientific research, including:

Chemical Synthesis: Used as a building block for synthesizing other compounds.

Biological Research: Utilized in studies involving sulfation processes.

Industrial Applications: Employed in the production of various chemicals and pharmaceuticals

Comparison with Similar Compounds

Ethyl Sulfate: Similar in structure but lacks the sodium ion.

Sodium Methyl Sulfate: Contains a methyl group instead of an ethyl group.

Sodium Octyl Sulfate: Contains an octyl group instead of an ethyl group.

Uniqueness: Sodium ethyl sulfate is unique due to its specific ethyl group and sodium ion, which confer distinct reactivity and solubility properties compared to other sulfate esters .

Properties

CAS No. |

546-74-7 |

|---|---|

Molecular Formula |

C2H6NaO4S |

Molecular Weight |

149.12 g/mol |

IUPAC Name |

sodium;ethyl sulfate |

InChI |

InChI=1S/C2H6O4S.Na/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5); |

InChI Key |

IJXWKCDZYWFJLL-UHFFFAOYSA-N |

SMILES |

CCOS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

CCOS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCOS(=O)(=O)O.[Na] |

| 546-74-7 | |

Pictograms |

Irritant |

Synonyms |

Sulfuric Acid Monoethyl Ester Sodium Salt; Ethyl Sodium Sulfate; Sodium Sulfovinate; _x000B_ |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How hygroscopic is sodium ethyl sulfate and what implications does this have for its behavior in the atmosphere?

A1: this compound is highly hygroscopic, meaning it readily absorbs water vapor from the surrounding air [, ]. This property significantly influences its behavior in the atmosphere. Research using a vapor sorption analyzer and a humidity tandem differential mobility analyzer (H-TDMA) demonstrated that this compound aerosols exhibit continuous hygroscopic growth, with a considerable growth factor at high relative humidity (RH) []. This suggests that as atmospheric humidity increases, this compound particles can grow significantly by absorbing water, potentially impacting cloud formation and properties.

Q2: How does the hygroscopicity of this compound compare to other similar compounds and what does this tell us about its potential to form cloud condensation nuclei?

A2: Studies comparing the hygroscopic properties of various organosulfates revealed that this compound exhibits strong hygroscopicity, though slightly lower than sodium methyl sulfate []. Importantly, both compounds showed a close correlation between the hygroscopicity parameter derived from H-TDMA measurements (κgf) and the single hygroscopicity parameter (κccn) determined from cloud condensation nuclei (CCN) activity measurements []. This agreement suggests that this compound, like sodium methyl sulfate, can act as an effective CCN, playing a role in cloud formation processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

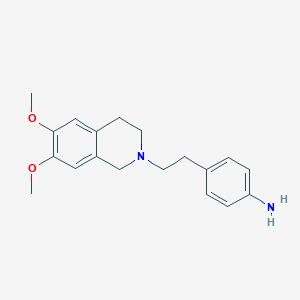

![1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline](/img/structure/B27381.png)

![2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl N-(2-chloroethyl)carbamate](/img/structure/B27399.png)